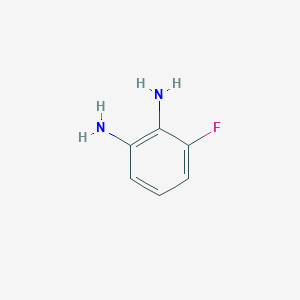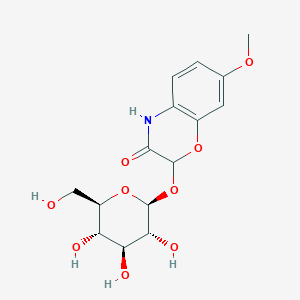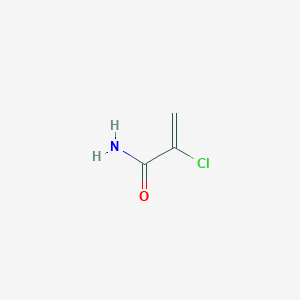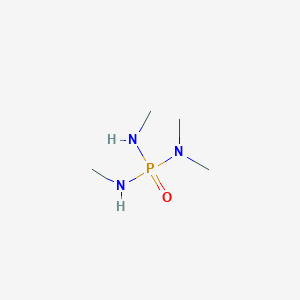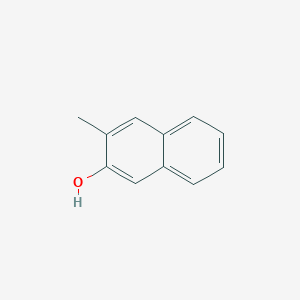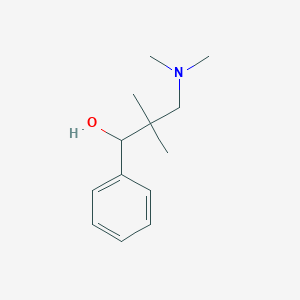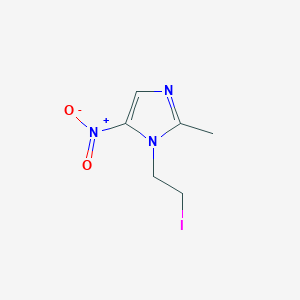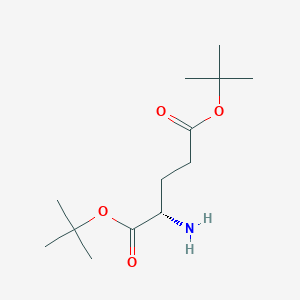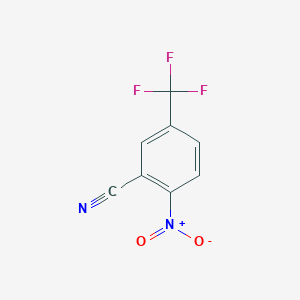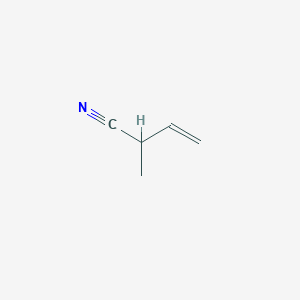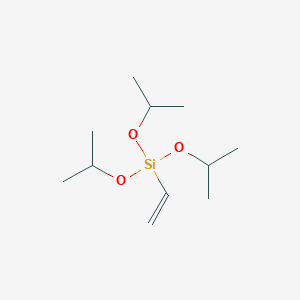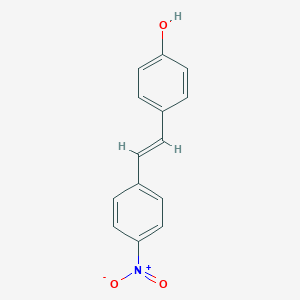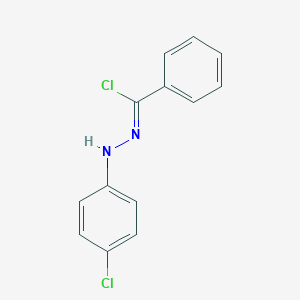![molecular formula C6H16Cl2Si2 B095523 (Ethane-1,1-diyl)bis[chloro(dimethyl)silane] CAS No. 18140-00-6](/img/structure/B95523.png)
(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethane-1,1-diyl)bis[chloro(dimethyl)silane], commonly known as dichlorodimethylsilane, is an organosilicon compound that is widely used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents and is mainly used as a precursor to silicone polymers.
Mécanisme D'action
The mechanism of action of dichlorodimethylsilane is not well understood. However, it is believed to react with water to form hydrochloric acid and silanediol, which can then react with other compounds to form silicone polymers.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of dichlorodimethylsilane. However, it is known to be toxic and can cause skin and eye irritation. It is also a respiratory irritant and can cause lung damage if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
Dichlorodimethylsilane is a versatile compound that has many advantages for use in lab experiments. It is relatively inexpensive and easy to handle, and it can be used as a precursor to a wide range of organic compounds. However, it is also highly reactive and can be dangerous if not handled properly. It is also toxic and can cause health problems if not used in a well-ventilated area.
Orientations Futures
There are many potential future directions for research on dichlorodimethylsilane. One area of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of interest is the use of dichlorodimethylsilane in the synthesis of new materials with unique properties. Additionally, there is potential for research into the toxicity and health effects of dichlorodimethylsilane, particularly in relation to its use in industrial settings.
Conclusion:
In conclusion, dichlorodimethylsilane is a versatile compound that has many potential applications in scientific research. It is used as a precursor to silicone polymers and is also a reagent in the synthesis of various organic compounds. While there is limited information available on its biochemical and physiological effects, it is known to be toxic and can cause skin and eye irritation. Future research on dichlorodimethylsilane could focus on developing new synthetic methods, exploring its potential applications in material science, and investigating its toxicity and health effects.
Méthodes De Synthèse
Dichlorodimethylsilane is usually synthesized by the reaction of silicon tetrachloride with methyl chloride in the presence of a catalyst. The reaction is carried out at a temperature of around 300°C, and the resulting product is purified by distillation.
Applications De Recherche Scientifique
Dichlorodimethylsilane is widely used in scientific research, particularly in the field of material science. It is used as a precursor to silicone polymers, which have a wide range of applications, including in the automotive, aerospace, and electronics industries. Dichlorodimethylsilane is also used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
18140-00-6 |
|---|---|
Nom du produit |
(Ethane-1,1-diyl)bis[chloro(dimethyl)silane] |
Formule moléculaire |
C6H16Cl2Si2 |
Poids moléculaire |
215.26 g/mol |
Nom IUPAC |
chloro-[1-[chloro(dimethyl)silyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C6H16Cl2Si2/c1-6(9(2,3)7)10(4,5)8/h6H,1-5H3 |
Clé InChI |
HMJMXKGCJOYZQV-UHFFFAOYSA-N |
SMILES |
CC([Si](C)(C)Cl)[Si](C)(C)Cl |
SMILES canonique |
CC([Si](C)(C)Cl)[Si](C)(C)Cl |
Synonymes |
1,1-bis(Dimethylchlorosilyl)ethane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)
